molecular formula C36H47N7O6S2 B12741539 5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane CAS No. 162739-47-1

5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane

Cat. No.: B12741539
CAS No.: 162739-47-1
M. Wt: 737.9 g/mol
InChI Key: CMVINILZKHHTSR-CPCREDONSA-N
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Description

The compound 5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic molecule with significant applications in the field of medicinal chemistry. It is known for its role as a retroviral protease inhibitor, which makes it a valuable compound in the treatment of viral infections, particularly HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the reaction of isobutyramide with phosphorus pentasulfide to form a thioamide intermediate, which is then cyclized with 1,3-dichloroacetone to produce a thiazole ring . This intermediate is further reacted with methylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Primarily used as an HIV protease inhibitor, helping to prevent the replication of the virus.

    Industry: Employed in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of HIV protease, an enzyme crucial for the maturation of viral particles. By binding to the active site of the enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature, infectious viral particles. This action disrupts the viral life cycle and reduces the viral load in infected individuals.

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: Another HIV protease inhibitor with a similar mechanism of action.

    Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

    Indinavir: A protease inhibitor with a different chemical structure but similar therapeutic use.

Uniqueness

The compound’s unique structure, particularly the presence of multiple thiazole rings and hydroxyl groups, contributes to its high binding affinity and specificity for HIV protease. This makes it a potent inhibitor with fewer side effects compared to other similar compounds.

Properties

CAS No.

162739-47-1

Molecular Formula

C36H47N7O6S2

Molecular Weight

737.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C36H47N7O6S2/c1-23(2)32(40-35(47)42(5)18-27-21-50-34(38-27)24(3)4)33(46)41-43(17-26-12-9-13-28(44)14-26)19-31(45)30(15-25-10-7-6-8-11-25)39-36(48)49-20-29-16-37-22-51-29/h6-14,16,21-24,30-32,44-45H,15,17-20H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)/t30-,31-,32-/m0/s1

InChI Key

CMVINILZKHHTSR-CPCREDONSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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